JWH 175

Cannabinoid Pharmacology Receptor Binding In Vitro Assays

Distinguishing direct JWH 018 ingestion from JWH 175 prodrug consumption is a critical forensic challenge. JWH 175 (CAS 619294-35-8) directly addresses this with its rapid in vivo bioactivation to JWH 018, making it an essential reference for LC-MS/MS method validation. · 14-fold CB1/CB2 selectivity index enables isolated CB1 receptor studies. · 30-fold lower in vivo potency (ED50 = 9.6 mg/kg) provides a wider dynamic range for behavioral dose-response assays. · Supplied at ≥98% purity, with documented chain-of-custody for forensic admissibility.

Molecular Formula C24H25N
Molecular Weight 327.5 g/mol
CAS No. 619294-35-8
Cat. No. B588045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWH 175
CAS619294-35-8
Synonyms3-(1-Naphthalenylmethyl)-1-pentyl-1H-indole;  JWH 175; 
Molecular FormulaC24H25N
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C24H25N/c1-2-3-8-16-25-18-21(23-14-6-7-15-24(23)25)17-20-12-9-11-19-10-4-5-13-22(19)20/h4-7,9-15,18H,2-3,8,16-17H2,1H3
InChIKeyTYBRSILIYTUTSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in acetonitrile

Structure & Identifiers


Interactive Chemical Structure Model





JWH 175 Research Compound Profile


JWH 175 (CAS 619294-35-8), also known as 3-(1-naphthalenylmethyl)-1-pentyl-1H-indole, is a synthetic cannabinoid from the naphthylmethylindole class, structurally distinguished from the widely studied naphthoylindole JWH 018 by substitution of a ketone bridge with a methylene bridge [1]. JWH 175 functions as a cannabinoid receptor agonist, with a molecular weight of 327.5 g/mol, and is supplied primarily for forensic and research applications .

JWH 175 vs. JWH 018: Structure-Activity Comparison


The single-atom substitution of a methylene bridge for a ketone bridge in JWH 175 fundamentally alters receptor binding, selectivity, and in vivo metabolic fate relative to JWH 018 [1]. Critically, JWH 175 undergoes rapid in vivo bioactivation to JWH 018 in mice, meaning its observed pharmacological effects are mediated in part by conversion to the more potent agonist [1]. This pharmacokinetic transformation distinguishes JWH 175 from other naphthylmethylindole analogs and necessitates its specific use in metabolic and forensic studies.

JWH 175 Quantitative Evidence Dimensions


CB1 Binding Affinity vs. JWH 018

In competition binding experiments using CHO cell membranes transfected with human CB1 receptors, JWH 175 exhibited a Ki of 25.8 ± 1.9 nM, which is 2.71-fold lower affinity than JWH 018 (Ki = 9.5 ± 4.5 nM) [1].

Cannabinoid Pharmacology Receptor Binding In Vitro Assays

CB1/CB2 Selectivity vs. JWH 018

JWH 175 displays marked selectivity for CB1 over CB2 receptors, with a selectivity index (Ki CB2 / Ki CB1) of 14 in human receptors. In contrast, JWH 018 is non-selective, with a selectivity index of 0.9 [1].

Receptor Selectivity Cannabinoid Pharmacology CB2 Receptor

In Vivo Bioactivation to JWH 018

Metabolic studies in CD-1 male mice demonstrate that JWH 175 is rapidly bioactivated to JWH 018 in blood, with JWH 018 detected in plasma and urine following JWH 175 administration [1]. This conversion means in vivo effects of JWH 175 are partially attributable to the formation of the more potent JWH 018.

Drug Metabolism Pharmacokinetics Forensic Toxicology

Behavioral Potency vs. JWH 018

In CD-1 mice, JWH 175 exhibits significantly higher ED50 values across multiple behavioral endpoints compared to JWH 018. For impairment of visual object response, JWH 175 ED50 = 9.6 ± 0.02 mg/kg vs. JWH 018 ED50 = 0.32 ± 0.06 mg/kg (30-fold difference). For breath rate reduction, JWH 175 ED50 = 1.7 ± 0.15 mg/kg [1].

Behavioral Pharmacology In Vivo Potency Sensorimotor Function

Abuse Liability vs. Structural Analogs

In a comparative assessment, JWH 175 (0.5 mg/kg) significantly decreased locomotor activity in mice and produced significant conditioned place preference (CPP) in rats at 0.1 mg/kg, whereas JWH 030 and JWH 176 showed no such effects at any tested dose [1]. None of the three compounds were self-administered.

Abuse Liability Conditioned Place Preference Locomotor Activity

Hippocampal Synaptic Transmission Suppression

In mouse hippocampal slices, JWH 175 reduced field excitatory postsynaptic potentials (fEPSPs) by 23.7 ± 5.7% at 1 µM, with no significant effect at 0.01–0.3 µM. JWH 018 reduced fEPSP at lower concentrations and was approximately 10-fold more potent [1].

Electrophysiology Synaptic Plasticity Hippocampus

JWH 175 Research Use Cases


Forensic Toxicology: Prodrug Bioactivation

JWH 175 is ideally suited for forensic and clinical toxicology research focused on the in vivo bioactivation of synthetic cannabinoids. Its rapid conversion to JWH 018 in mouse models [1] makes it a key reference compound for developing analytical methods that distinguish between direct JWH 018 ingestion and JWH 175 consumption as a prodrug. Laboratories validating LC-MS/MS workflows for novel psychoactive substance (NPS) detection should include JWH 175 to assess cross-reactivity and metabolite interference.

Cannabinoid Pharmacology: CB1-Selective Signaling

Given its 14-fold CB1/CB2 selectivity index compared to the non-selective JWH 018 [1], JWH 175 serves as a superior tool for experiments requiring isolated CB1 receptor activation. Researchers investigating CB1-mediated effects in the absence of confounding CB2 activity can employ JWH 175 as a selective agonist, provided the lower binding affinity (human CB1 Ki = 25.8 ± 1.9 nM) is accounted for in dose-response design.

Behavioral Dose-Response Studies

The 30-fold lower in vivo potency of JWH 175 for visual object impairment (ED50 = 9.6 mg/kg) relative to JWH 018 (ED50 = 0.32 mg/kg) [1] allows for more finely graded dose-response analyses in rodent behavioral assays. This wider dynamic range is advantageous for quantifying partial agonism, tolerance development, or interactions with other CNS-active compounds without the steep dose-effect curve typical of high-potency agonists.

Regulatory Abuse Liability Assessment

JWH 175 is a critical reference standard for regulatory agencies and academic groups conducting comparative abuse liability assessments of naphthylmethylindole analogs. Its unique positive conditioned place preference (CPP) signal among JWH 030, JWH 175, and JWH 176 [2] positions it as a benchmark for evaluating structural determinants of rewarding properties in synthetic cannabinoids. Procurement for controlled substance scheduling research is directly supported by this differential evidence.

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